Cas no 895851-01-1 (7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

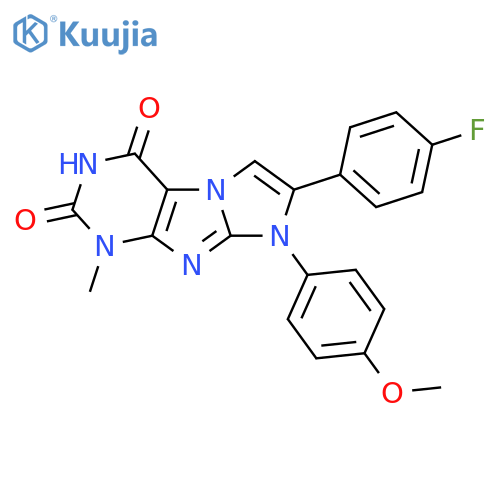

895851-01-1 structure

商品名:7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 7-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione

- 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- F3234-1084

- 895851-01-1

- AKOS005542434

- AKOS005185933

- 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one

- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-

- 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

-

- インチ: 1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(30-2)10-8-14/h3-11H,1-2H3,(H,24,28,29)

- InChIKey: YNCWVAFUDUHJSW-UHFFFAOYSA-N

- ほほえんだ: N12C=C(C3=CC=C(F)C=C3)N(C3=CC=C(OC)C=C3)C1=NC1=C2C(=O)NC(=O)N1C

計算された属性

- せいみつぶんしりょう: 405.12371755g/mol

- どういたいしつりょう: 405.12371755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 680

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3234-1084-10μmol |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-20μmol |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-2mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-10mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-1mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-20mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-25mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-40mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-5mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3234-1084-30mg |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |

895851-01-1 | 90%+ | 30mg |

$119.0 | 2023-04-26 |

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

895851-01-1 (7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量